MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

ADC linker payload cathepsin B cleavable linker spacer design

MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan (CAS 2857963‑21‑2, compound 11‑5) is a pre‑constructed, maleimidocaproyl‑valine‑alanine‑trigger drug‑linker conjugate that delivers an exatecan‑derived topoisomerase‑I inhibitor payload. The methylaminomethyl modification on the exatecan scaffold and the MC‑VA‑T linker architecture distinguish it from the widely used MC‑VA‑PAB‑Exatecan construct, offering a conjugation‑ready module that retains the tripartite linker‑spacer‑payload design essential for cathepsin‑B‑cleavable antibody‑drug conjugates (ADCs).

Molecular Formula C52H59FN8O11
Molecular Weight 991.1 g/mol
Cat. No. B12389344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VA-T-moiety(CH2-NH-CH3)-Exatecan
Molecular FormulaC52H59FN8O11
Molecular Weight991.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=C(C=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)CNC)O
InChIInChI=1S/C52H59FN8O11/c1-7-52(70)35-20-39-46-33(23-61(39)49(67)34(35)25-71-50(52)68)44-37(15-14-32-27(4)36(53)21-38(57-46)43(32)44)58-51(69)72-24-29-12-13-31(19-30(29)22-54-6)56-47(65)28(5)55-48(66)45(26(2)3)59-40(62)11-9-8-10-18-60-41(63)16-17-42(60)64/h12-13,16-17,19-21,26,28,37,45,54,70H,7-11,14-15,18,22-25H2,1-6H3,(H,55,66)(H,56,65)(H,58,69)(H,59,62)/t28-,37-,45-,52-/m0/s1
InChIKeySVWUVVHABNNZGH-LZEYOPEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VA-T-moiety(CH2-NH-CH3)-Exatecan: A Pre‑Assembled ADC Drug‑Linker Conjugate for Accelerated Oncology Conjugation Campaigns


MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan (CAS 2857963‑21‑2, compound 11‑5) is a pre‑constructed, maleimidocaproyl‑valine‑alanine‑trigger drug‑linker conjugate that delivers an exatecan‑derived topoisomerase‑I inhibitor payload . The methylaminomethyl modification on the exatecan scaffold and the MC‑VA‑T linker architecture distinguish it from the widely used MC‑VA‑PAB‑Exatecan construct, offering a conjugation‑ready module that retains the tripartite linker‑spacer‑payload design essential for cathepsin‑B‑cleavable antibody‑drug conjugates (ADCs) .

MC-VA-T-moiety(CH2-NH-CH3)-Exatecan: Why Closely Related ADC Linker‑Payloads Cannot Be Interchanged Without Risk


Superficially similar drug‑linker conjugates—such as MC‑VA‑PAB‑Exatecan or MC‑Val‑Cit‑PAB‑Exatecan—share the same topoisomerase‑I inhibitor payload class but differ in the trigger linker and spacer chemistry . The MC‑VA‑T architecture replaces the classical PAB self‑immolative spacer with a unique “T” trigger‑moiety that includes a methylaminomethyl substituent on the exatecan core . These structural changes modulate cathepsin‑B cleavage kinetics, bystander‑killing potential, and conjugate stability, meaning that substituting the linker‑payload without re‑optimizing the ADC can alter the drug‑to‑antibody ratio (DAR), potency, and safety profile. Generic replacement with a different linker‑payload therefore creates a new, uncharacterized entity that cannot be assumed equivalent .

MC-VA-T-moiety(CH2-NH-CH3)-Exatecan: Head‑to‑Head and Cross‑Study Quantitative Differentiation from Closest ADC Drug‑Linker Constructs


Linker Architecture Divergence: MC‑VA‑T vs. MC‑VA‑PAB Self‑Immolative Spacer Replacement

MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan employs a distinct ‘T’ trigger‑moiety linker instead of the conventional PAB (p‑aminobenzyloxycarbonyl) self‑immolative spacer found in MC‑VA‑PAB‑Exatecan (CAS 2680543‑57‑9, MW 948.0) . The molecular weight increases from 948.0 Da (MC‑VA‑PAB‑Exatecan) to 991.1 Da (MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan), directly reflecting the replacement of the PAB spacer (∼107 Da) with the T‑moiety‑CH2‑NH‑CH3 group (∼150 Da) . This structural substitution alters the release mechanism from a 1,6‑elimination cascade to a spacer‑dependent trigger cleavage .

ADC linker payload cathepsin B cleavable linker spacer design

Payload Chemical Modification: Methylaminomethyl‑Exatecan Provides a Handle Distinct from Unmodified Exatecan and DXd

The payload in this conjugate bears a methylaminomethyl (CH2‑NH‑CH3) substituent at the position where MC‑VA‑PAB‑Exatecan presents unmodified exatecan and where DXd (deruxtecan) carries a hydroxy‑ethyl‑amide modification . Unmodified exatecan inhibits topoisomerase I with an IC₅₀ of 2.2 μM (0.975 μg mL⁻¹) . The methylaminomethyl modification introduces a basic amine that alters hydrophilicity, charge state at endosomal pH, and potential bystander diffusion, providing a chemically distinct payload handhold relative to both the parent exatecan and the clinically established DXd payload [1].

Exatecan derivative ADC cytotoxin methylaminomethyl modification

Peptide Cleavage Motif Differentiation: Val‑Ala vs. Val‑Cit Dipeptide in Topoisomerase I Inhibitor ADCs

MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan incorporates a valine‑alanine (VA) dipeptide cleavage site, whereas the closely related MC‑Val‑Cit‑PAB‑Exatecan uses a valine‑citrulline (VC) motif . Literature on dipeptide‑cleavable ADCs indicates that Val‑Ala linkers exhibit higher selectivity for cathepsin B over other cysteine cathepsins (cathepsin L, S) compared to Val‑Cit linkers, though both are cleaved intracellularly . Quantitative cathepsin selectivity ratios (e.g., cathepsin B / cathepsin L kcat/Km) for VA substrates have been reported as 5‑ to 10‑fold higher than for VC substrates in recombinant enzyme assays, suggesting more restricted intra‑tumoral activation [1].

cathepsin B selectivity Val-Ala dipeptide Val-Cit dipeptide

Predicted Hydrophilicity Shift: Alkylated Amine vs. Neutral PAB Spacer Impact on ADC Biophysical Profile

The T‑moiety‑(CH2‑NH‑CH3) spacer introduces a basic secondary amine (predicted pKa 8.5–9.5) that is protonated at endosomal pH 5.5, whereas the PAB spacer in MC‑VA‑PAB‑Exatecan remains neutral . The SMILES string of the target compound confirms the secondary amine, absent in MC‑VA‑PAB‑Exatecan (SMILES comparison) . Charged payload‑linkers generally exhibit lower aggregation propensity and higher conjugation efficiency, as demonstrated for other amine‑containing ADC payloads [1].

ADC hydrophilicity logD conjugate aggregation

MC-VA-T-moiety(CH2-NH-CH3)-Exatecan: Prioritized Research and Industrial Application Contexts for Scientific Procurement


Pre‑Clinical ADC Candidate Benchmarking Against PAB‑Spacer Drug‑Linker Constructs

Teams conducting systematic linker‑payload optimization for a given antibody should procure MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan and MC‑VA‑PAB‑Exatecan as a matched pair. By conjugating both to the same antibody under identical conditions, researchers can directly measure differential cathepsin‑B release rates, DAR by HIC, and in vitro cytotoxicity across a panel of target‑positive and target‑negative cell lines, generating head‑to‑head data that rationalize the choice of the T‑moiety spacer .

High‑DAR ADC Manufacturing Feasibility Studies Leveraging Ionizable Spacer Chemistry

The basic amine in the T‑moiety‑(CH2‑NH‑CH3) spacer is predicted to reduce hydrophobic aggregation during conjugation, as supported by class‑level data on charged linker‑payloads [1]. Groups aiming for DAR ≥ 6 with hydrophobic antibodies can test this compound against MC‑VA‑PAB‑Exatecan in a side‑by‑side conjugation, monitoring aggregation by SEC‑HPLC and DAR by RP‑HPLC, to determine whether the amine‑containing spacer yields a more homogeneous, less aggregated ADC product .

Exploration of Methylaminomethyl‑Modified Topoisomerase I Inhibitor Payloads for Bystander‑Killing Optimization

The methylaminomethyl substitution on the exatecan scaffold distinguishes it from both unmodified exatecan and the clinically used DXd payload [2]. Researchers investigating structure‑activity relationships (SAR) of camptothecin‑class ADC cytotoxins can conjugate this compound and assess bystander killing in co‑culture assays (antigen‑positive vs. antigen‑negative cells) to determine whether the basic amine modification enhances cell‑permeability and bystander toxicity relative to the neutral DXd payload .

Cathepsin‑B‑Selective Cleavage Validation Using VA‑Based Linker‑Payload

To confirm the enhanced cathepsin B selectivity of the Val‑Ala dipeptide relative to the Val‑Cit motif, users should perform a comparative cleavage assay with recombinant cathepsins B, L, and S on MC‑VA‑T‑moiety(CH2‑NH‑CH3)–Exatecan versus MC‑Val‑Cit‑PAB‑Exatecan, quantifying released payload by LC‑MS/MS over a time course. The resulting selectivity ratios can guide the selection of the optimal linker for tumor indications with high cathepsin L or S expression [3].

Quote Request

Request a Quote for MC-VA-T-moiety(CH2-NH-CH3)-Exatecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.